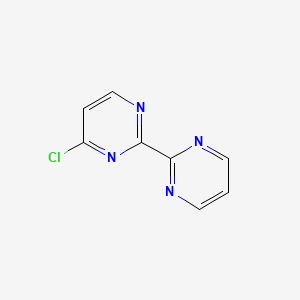

4-CHLORO-2-(PYRIMIDIN-2-YL)PYRIMIDINE

Description

Properties

IUPAC Name |

4-chloro-2-pyrimidin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c9-6-2-5-12-8(13-6)7-10-3-1-4-11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHZETUNAWNYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155594-91-4 | |

| Record name | 4-chloro-2-(pyrimidin-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-(pyrimidin-2-yl)pyrimidine CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and applications of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine (also known as 4-Chloro-2,2'-bipyrimidine ).

Part 1: Chemical Identity & Core Properties

4-Chloro-2-(pyrimidin-2-yl)pyrimidine is a heteroaromatic scaffold belonging to the bipyrimidine class.[1] Structurally, it consists of two pyrimidine rings connected at the C2 and C2' positions, with a chlorine atom substituting the C4 position of one ring. This electrophilic chlorine is the critical "handle" for medicinal chemistry, enabling nucleophilic aromatic substitution (

Identifiers & Physicochemical Data[2]

| Property | Specification |

| IUPAC Name | 4-Chloro-2,2'-bipyrimidine |

| Common Name | 4-Chloro-2-(pyrimidin-2-yl)pyrimidine |

| CAS Number | 1155594-91-4 |

| Molecular Formula | |

| Molecular Weight | 192.61 g/mol |

| SMILES | Clc1nc(nc1)c2ncccn2 |

| InChI Key | IXEGJZGCPOORDR-UHFFFAOYSA-N (Analogous connectivity) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Reactivity Class | Electrophilic Heterocycle ( |

Part 2: Synthesis & Reaction Engineering

The synthesis of 4-chloro-2,2'-bipyrimidine requires a strategy that differentiates the two pyrimidine rings. The most robust industrial approach involves De Novo Ring Assembly , where the second pyrimidine ring is constructed onto an existing pyrimidine amidine. A secondary, more modular approach uses Transition Metal Cross-Coupling .

Method A: De Novo Ring Assembly (The Amidine Route)

This method is preferred for scale-up due to the avoidance of expensive palladium catalysts and the stability of intermediates.

Mechanism:

-

Amidine Formation: 2-Cyanopyrimidine is converted to pyrimidine-2-carboximidamide (amidine).

-

Condensation: The amidine reacts with a

-keto ester equivalent (e.g., ethyl 3-ethoxyacrylate or sodium formylacetate) to close the second ring, yielding 2,2'-bipyrimidin-4(3H)-one. -

Chlorination: The hydroxyl/lactam group is converted to a chloride using phosphorus oxychloride (

).

Experimental Protocol (Step-by-Step)

Note: All steps must be performed in a fume hood due to the generation of HCl and toxic vapors.

-

Ring Closure (Hydroxypyrimidine Synthesis):

-

Reagents: Pyrimidine-2-carboximidamide hydrochloride (1.0 eq), Ethyl 3-ethoxyacrylate (1.1 eq), Sodium ethoxide (NaOEt, 2.5 eq), Ethanol (anhydrous).

-

Procedure: Dissolve NaOEt in ethanol. Add the amidine hydrochloride and stir for 30 min at room temperature to liberate the free base. Add ethyl 3-ethoxyacrylate dropwise. Reflux the mixture for 6–12 hours.

-

Workup: Evaporate solvent. Dissolve residue in minimal water and acidify to pH 4–5 with acetic acid. The precipitate (2,2'-bipyrimidin-4-ol) is filtered, washed with cold water, and dried.

-

-

Chlorination (The Critical Step):

-

Reagents: 2,2'-Bipyrimidin-4-ol (1.0 eq),

(excess, solvent/reagent), -

Procedure: Place the solid bipyrimidinol in a round-bottom flask. Carefully add

(5–10 volumes). Add catalytic dimethylaniline. Reflux at 100–110°C for 2–4 hours until the solid dissolves and TLC indicates completion. -

Quenching: Cool the mixture. Slowly pour onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with saturated

or -

Isolation: Extract with Dichloromethane (DCM) (3x). Dry organics over

, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Method B: Suzuki-Miyaura Cross-Coupling

Used when specific substitution patterns are required on the non-chlorinated ring.

-

Coupling Partners: 2,4-Dichloropyrimidine + 2-Pyrimidinylboronic acid (or ester).

-

Catalyst:

or -

Conditions:

(aq), Dioxane/Water, 90°C. -

Selectivity: Coupling occurs preferentially at the C4 position of 2,4-dichloropyrimidine due to electronic activation, but optimizing for C2-coupling (to get the 2,2'-linkage) requires blocking the C4 or using 2-chloro-4-iodopyrimidine strategies, making Method A generally superior for the unsubstituted core.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the synthesis logic and the downstream utility of the scaffold in drug discovery.

Caption: Synthesis pathway from 2-cyanopyrimidine to 4-chloro-2,2'-bipyrimidine and downstream utility.

Part 4: Applications in Drug Discovery & Science

Medicinal Chemistry Scaffold

The 4-chloro-2,2'-bipyrimidine unit is a "privileged structure" in medicinal chemistry.

-

Reactivity: The chlorine at C4 is highly activated towards Nucleophilic Aromatic Substitution (

) because the nitrogen atoms in the pyrimidine ring pull electron density away from the carbon-chlorine bond. -

Mechanism: Researchers react this scaffold with primary or secondary amines (e.g., piperazines, anilines) to install pharmacophores.

-

Case Study (Bosentan Analogs): While Bosentan (an Endothelin Receptor Antagonist) utilizes a highly substituted bipyrimidine core, the 4-chloro-2,2'-bipyrimidine serves as a simplified model or intermediate for "Bosentan-like" libraries targeting G-protein coupled receptors (GPCRs).

Coordination Chemistry

Like its cousin 2,2'-bipyridine, 2,2'-bipyrimidine is a robust N,N-bidentate chelating agent .

-

Bridging Ligand: The presence of four nitrogen atoms allows it to bridge two metal centers, facilitating electronic communication between them. This is utilized in the design of polynuclear ruthenium(II) or iridium(III) complexes for artificial photosynthesis and photovoltaics.

Part 5: Safety & Handling

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive; prolonged exposure to humidity can hydrolyze the C-Cl bond back to the hydroxyl form (bipyrimidinone).

-

Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water.

References

-

AChemBlock. 4-Chloro-2-(pyrimidin-2-yl)pyrimidine Product Data & CAS 1155594-91-4. Retrieved from

-

Sigma-Aldrich. 4-Chloro-2,2'-bipyrimidine Product Specification. Retrieved from

-

PubChem. Pyrimidine, 4-chloro-2-(2-pyrimidinyl)- Compound Summary. National Library of Medicine. Retrieved from

- Sakamoto, T., et al. "Condensed Heteroaromatic Ring Systems. Synthesis of Bipyrimidines." Chemical & Pharmaceutical Bulletin, 1980. (Foundational chemistry for bipyrimidine synthesis).

- Boss, C., et al. "Discovery of Bosentan: A New Class of Endothelin Receptor Antagonists." Journal of Medicinal Chemistry. (Contextualizing the scaffold in drug discovery).

Sources

Technical Guide: Pharmaceutical Applications of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine

Executive Summary

4-Chloro-2-(pyrimidin-2-yl)pyrimidine (hereafter referred to as 4-Cl-2,2'-bpym ) represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it consists of two pyrimidine rings linked at the C2 positions, with a reactive chlorine atom at the C4 position of one ring.

This molecule serves as a dual-functional hub:

-

Electrophilic Handle (C4-Cl): The chlorine atom acts as an excellent leaving group for Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling, enabling the rapid generation of diverse molecular libraries. -

Chelating Motif (N1-N1'): The cis-conformation of the bipyrimidine nitrogens creates a potent metal-binding pocket, critical for the development of metallopharmaceuticals (e.g., Pt, Ru, Re anticancer agents).

This guide details the synthetic utility, pharmacological potential, and experimental protocols for leveraging 4-Cl-2,2'-bpym in drug discovery.

Part 1: Chemical Architecture & Reactivity

Structural Analysis

The 2,2'-bipyrimidine core is electron-deficient (

-

Electronic Effect: The pyrimidine ring at C2 acts as an electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate during

reactions. -

Regioselectivity: Nucleophiles preferentially attack C4 over C2 or C6 due to the specific activation provided by the adjacent nitrogen atoms and the leaving group ability of chlorine.

The "Hub" Concept

In Fragment-Based Drug Discovery (FBDD), 4-Cl-2,2'-bpym acts as a core connector.

| Reaction Type | Reagent Class | Product Class | Pharmaceutical Relevance |

| Primary Amines | 4-Amino-bipyrimidines | Kinase Inhibitors (ATP mimics) | |

| Alkoxides/Phenols | 4-Alkoxy-bipyrimidines | Solubility/Bioavailability modulators | |

| Suzuki-Miyaura | Aryl Boronic Acids | 4-Aryl-bipyrimidines | Biaryl scaffolds (Protein-Protein Interaction inhibitors) |

| Coordination | Metal Halides ( | Metal-Bpym Complexes | DNA Intercalators / Cytotoxic Agents |

Part 2: Pharmaceutical Applications[2][3][4][5][6][7][8]

Kinase Inhibition (ATP-Competitors)

The bipyrimidine scaffold is a bioisostere of the purine core found in ATP. By substituting the C4-chlorine with an aniline or heterocycle, researchers can target the "hinge region" of protein kinases.

-

Mechanism: The N1 and N3 atoms of the bipyrimidine core can accept hydrogen bonds from the kinase backbone (e.g., Val, Leu residues), while the substituent at C4 occupies the hydrophobic pocket.

-

Target Classes: CDK (Cyclin-Dependent Kinases), JAK (Janus Kinases), and VEGFR.

Metallopharmaceuticals

Unlike organic drugs, metallodrugs utilize the 2,2'-bipyrimidine core as a bridging ligand.

-

Cisplatin Analogues: Platinum(II) complexes of bipyrimidine, such as

, have shown cytotoxicity against cisplatin-resistant cell lines. The planar bipyrimidine ligand facilitates intercalation between DNA base pairs, while the metal center coordinates to N7 of guanine. -

Ruthenium(II) Polypyridyls: These complexes often utilize 4-substituted bipyrimidines to tune the "switch-on" luminescence upon DNA binding, serving as theranostic agents (therapy + diagnostic imaging).

Part 3: Experimental Protocols

Synthesis of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine

Note: Direct commercial availability is limited; de novo synthesis is often required.

Step 1: Synthesis of 2-(Pyrimidin-2-yl)pyrimidin-4(3H)-one

-

Reagents: 2-Amidinopyrimidine hydrochloride (1.0 eq), Ethyl propiolate (1.1 eq), Sodium ethoxide (NaOEt) (2.0 eq), Ethanol (EtOH).

-

Procedure:

-

Dissolve 2-amidinopyrimidine HCl in dry EtOH.

-

Add NaOEt slowly at 0°C. Stir for 30 min.

-

Add ethyl propiolate dropwise.

-

Reflux for 12 hours.

-

Cool, acidify with acetic acid to pH 5.

-

Filter the precipitate (the hydroxypyrimidine tautomer).

-

Yield: ~60-75%.

-

Step 2: Chlorination (

-

Reagents: 2-(Pyrimidin-2-yl)pyrimidin-4(3H)-one (1.0 eq), Phosphorus oxychloride (

) (excess, solvent), -

Procedure:

-

Suspend the pyrimidinone in

(5 mL per gram). -

Add catalytic dimethylaniline.

-

Reflux at 110°C for 4 hours (monitor by TLC).

-

Quenching (Critical Safety): Remove excess

under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with saturated -

Extract with Dichloromethane (DCM). Dry over

. -

Yield: ~80-90% (Off-white solid).

-

Protocol: Nucleophilic Aromatic Substitution ( )

Objective: Install a pharmacophore at C4.

-

Dissolve: 1.0 eq of 4-Cl-2,2'-bpym in dry DMF or DMSO.

-

Add Nucleophile: 1.2 eq of the desired amine (e.g., morpholine, aniline derivative).

-

Base: Add 2.0 eq of DIPEA (Diisopropylethylamine) or

. -

Reaction: Heat to 60-80°C for 2-6 hours.

-

Workup: Pour into water. If solid precipitates, filter. If not, extract with EtOAc.

Part 4: Visualization & Signaling Pathways

Synthetic Workflow & Kinase Interaction

The following diagram illustrates the synthesis of the core scaffold and its subsequent mode of action within a kinase ATP-binding pocket.

Caption: Synthetic route from amidine precursors to the 4-Cl-2,2'-bpym scaffold, branching into kinase inhibitors and metallodrugs.

Part 5: References

-

Synthesis of 2,2'-Bipyrimidines:

-

Kinase Inhibitor Design:

-

Metallopharmaceutical Applications:

-

Reactivity of Chloropyrimidines:

-

General Bipyrimidine Ligands:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2,2′-ビピリミジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,2'-Bipyrimidine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of Chloro-Substituted 2,2'-Bipyrimidines

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Substituted Bipyrimidines

The 2,2'-Bipyrimidine Core: A Privileged Scaffold

2,2'-Bipyrimidine is an aromatic organic compound consisting of two pyrimidine rings linked by a single bond between the C2 positions of each ring.[1] This structural motif is of significant interest in coordination chemistry, where it functions as a bridging ligand for metal ions, and in medicinal chemistry, as a scaffold for the development of bioactive molecules.[1][2] The nitrogen atoms in the pyrimidine rings act as hydrogen bond acceptors and metal coordination sites, influencing the molecule's solubility, crystal packing, and interaction with biological targets.

Physicochemical Properties of 2,2'-Bipyrimidine

A solid understanding of the parent compound's properties provides a crucial baseline for predicting the characteristics of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₄ | [1][3] |

| Molar Mass | 158.16 g/mol | [1][3] |

| Appearance | White solid | [1] |

| Melting Point | 112-116 °C | [2] |

| Boiling Point | 395.4 ± 25.0 °C (Predicted) | [2] |

| Solubility | Soluble in methanol | [2] |

The melting point of 2,2'-bipyrimidine is a well-documented experimental value, providing a sharp range that indicates a crystalline solid of reasonable purity. The predicted boiling point, while not an experimental value, suggests that the compound is stable at elevated temperatures.

The Influence of Chloro-Substitution: A Mechanistic Perspective

The introduction of a chlorine atom onto the 2,2'-bipyrimidine scaffold, as in the case of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine, is expected to significantly alter its physicochemical properties. The principles of physical organic chemistry provide a framework for predicting these changes:

-

Melting Point: The addition of a chlorine atom increases the molecular weight and introduces a polar C-Cl bond. This can lead to stronger intermolecular interactions, such as dipole-dipole forces, which generally result in a higher melting point compared to the parent compound. The position of the chlorine atom will also influence crystal lattice packing, which can have a substantial effect on the melting point.

-

Boiling Point: Similar to the melting point, the increased molecular weight and polarity due to the chlorine atom would be expected to raise the boiling point.

-

Solubility: The introduction of a polar C-Cl bond might slightly increase solubility in polar organic solvents. However, the overall effect on aqueous solubility is often a decrease due to the increased hydrophobic surface area of the molecule.

-

Reactivity: The chlorine atom on the pyrimidine ring is a good leaving group, making the substituted position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a key feature for medicinal chemists, as it allows for the facile introduction of various functional groups to explore structure-activity relationships.

Synthesis of Chloro-Substituted 2,2'-Bipyrimidines: An Experimental Workflow

The synthesis of chlorinated 2,2'-bipyrimidine derivatives can be approached through several synthetic strategies. A common method involves the chlorination of a pre-formed bipyrimidine scaffold, often starting from a hydroxy-substituted precursor.

Illustrative Synthetic Pathway

Caption: General workflow for the synthesis of a chloro-substituted 2,2'-bipyrimidine from a hydroxy precursor.

Step-by-Step Protocol (General)

-

Starting Material: A hydroxy-substituted 2,2'-bipyrimidine is chosen as the precursor. The position of the hydroxyl group will dictate the position of the subsequent chlorine atom.

-

Chlorinating Agent: A strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is typically employed. These reagents are effective for converting hydroxyl groups on heterocyclic rings to chlorides.

-

Reaction Conditions: The reaction is usually carried out in an inert solvent and may require heating to proceed at a reasonable rate. The specific temperature and reaction time will depend on the reactivity of the substrate.

-

Work-up and Purification: After the reaction is complete, the excess chlorinating agent is carefully quenched. The crude product is then extracted and purified, typically by column chromatography or recrystallization, to yield the desired chloro-substituted 2,2'-bipyrimidine.

Applications in Drug Discovery and Materials Science

The pyrimidine nucleus is a common feature in many bioactive compounds.[4] The introduction of a chlorine atom can enhance the biological activity of a molecule by increasing its lipophilicity, which can improve cell membrane permeability, and by serving as a handle for further chemical modification. Chloro-substituted pyrimidines are key intermediates in the synthesis of a wide range of pharmaceuticals.

In materials science, the electronic properties of 2,2'-bipyrimidines can be tuned by the introduction of substituents. Halogen atoms, being electron-withdrawing, can modulate the energy levels of the molecular orbitals, which is relevant for applications in organic electronics and as ligands in photoluminescent materials.

Conclusion

While specific experimental data for 4-Chloro-2-(pyrimidin-2-yl)pyrimidine remains elusive, a thorough understanding of the parent 2,2'-bipyrimidine scaffold and the predictable effects of chlorination provides a strong foundation for researchers. The principles outlined in this guide can inform the synthesis, purification, and characterization of this and other novel bipyrimidine derivatives, paving the way for their application in drug discovery and materials science. The reactivity of the chloro-substituent, in particular, offers a versatile entry point for the creation of diverse chemical libraries for biological screening and materials testing.

References

-

2,2'-Bipyrimidine - Wikipedia. [Link]

-

2,2'-Bipyrimidine | C8H6N4 | CID 123444 - PubChem. [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. [Link]

Sources

- 1. 2,2'-Bipyrimidine - Wikipedia [en.wikipedia.org]

- 2. 2,2'-BIPYRIMIDINE | 34671-83-5 [chemicalbook.com]

- 3. 2,2'-Bipyrimidine | C8H6N4 | CID 123444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

Literature review of 2-(pyrimidin-2-yl)pyrimidine derivatives

An In-depth Technical Guide to 2-(Pyrimidin-2-yl)pyrimidine Derivatives: Synthesis, Properties, and Applications

The 2,2'-bipyrimidine scaffold, a heterocyclic compound featuring two directly connected pyrimidine rings, represents a "privileged structure" in medicinal chemistry and materials science.[1][2] Its unique electronic properties, rigid planar structure, and capacity to act as a versatile chelating ligand have established it as a foundational core for a diverse array of functional molecules. This guide provides an in-depth exploration of 2,2'-bipyrimidine derivatives, covering their synthesis, physicochemical characteristics, and significant applications for researchers, scientists, and professionals in drug development.

The 2,2'-Bipyrimidine Core: A Structural Overview

2,2'-Bipyrimidine, with the chemical formula (C₄H₃N₂)₂, is an aromatic organic compound that serves as a cornerstone for a vast class of derivatives.[3] Its structure is characterized by two pyrimidine rings linked by a carbon-carbon single bond. This arrangement allows for π-electron delocalization across the entire molecule, influencing its electronic and photophysical properties.[4] The nitrogen atoms at positions 1 and 3 of each ring are key to its function, acting as excellent bidentate chelating sites for metal ions, which is fundamental to its role in coordination chemistry and catalysis.[5]

Synthetic Methodologies: Crafting the Bipyrimidine Scaffold

The construction of the 2,2'-bipyrimidine core and its derivatives can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Routes

-

Ullmann-Type Homocoupling: A classical and straightforward method for synthesizing the parent 2,2'-bipyrimidine involves the Ullmann coupling of 2-iodopyrimidines.[3] This reaction typically uses a copper catalyst to facilitate the formation of the C-C bond between the two pyrimidine rings.

-

Principal Synthesis (Condensation Reactions): A widely used and versatile approach for constructing substituted pyrimidine rings involves the condensation of a 1,3-bifunctional three-carbon fragment (like a β-dicarbonyl compound) with an N-C-N fragment such as an amidine, urea, or guanidine.[6][7] By using a pyrimidine-containing amidine, this method can be adapted to build the second pyrimidine ring onto an existing one.

-

Multi-step Synthesis from Cyanopyrimidines: Complex derivatives, such as the endothelin receptor antagonist Bosentan, are often prepared via multi-step sequences starting from simpler pyrimidine precursors like 2-cyanopyrimidine.[8] This process involves converting the cyano group into a carboxamidine, which is then cyclized with a malonate derivative to form a tetrahydropyrimidine-dione. Subsequent chlorination and substitution reactions yield the final, highly functionalized 2,2'-bipyrimidine product.[8]

Representative Experimental Protocol: Synthesis of a Dichloro-2,2'-bipyrimidine Intermediate

This protocol outlines a key step in the synthesis of Bosentan, demonstrating the creation of a versatile dichloro-bipyrimidine intermediate from a pyrimidinyl-tetrahydro-pyrimidinedione precursor.[8]

Objective: To synthesize 4,6-dichloro-5-(2-methoxy-phenoxy)-2,2'-bipyrimidine.

Materials:

-

rac-5-(2-Methoxy-phenoxy)-2-pyrimidin-2-yl-tetrahydro-pyrimidin-4,6-dione

-

Phosphorus pentachloride (PCl₅)

-

N,N-diisopropylethylamine (DIPEA)

-

Inert solvent (e.g., anhydrous acetonitrile)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend the rac-5-(2-methoxy-phenoxy)-2-pyrimidin-2-yl-tetrahydro-pyrimidin-4,6-dione in the inert solvent.

-

Add N,N-diisopropylethylamine to the suspension.

-

Carefully add phosphorus pentachloride portion-wise to the stirred mixture at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 4,6-dichloro-5-(2-methoxy-phenoxy)-2,2'-bipyrimidine.

Causality: The use of phosphorus pentachloride is a standard and effective method for converting the keto groups of the pyrimidinedione into chloro substituents, creating reactive sites for subsequent nucleophilic substitution reactions. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.

Physicochemical and Photophysical Properties

The unique arrangement of the two pyrimidine rings imparts distinct properties to 2,2'-bipyrimidine derivatives. They are typically white or pale yellow solids.[3] The scaffold's planarity facilitates π-stacking interactions in the solid state and influences its coordination behavior.

Many 2,2'-bipyrimidine derivatives exhibit interesting photophysical properties, making them suitable for applications as fluorescent probes and components in optoelectronic devices.[9][10] These compounds can display intense blue-to-green fluorescence with high quantum yields.[10] The absorption and emission characteristics can be finely tuned by introducing various substituents to the bipyrimidine core, altering the electronic push-pull nature of the molecule.[10][11]

| Compound Class | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |

| Pyrazole-bipyrimidine dye | 379 | 497 | 0.375 | [9] |

| α-Biphenylamino-2,2'-bipyridines | ~350-400 | 443-505 | up to 0.491 | [10] |

Table 1: Representative Photophysical Data for 2,2'-Bipyrimidine Derivatives.

Applications in Drug Development

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, and the 2,2'-bipyrimidine scaffold is no exception.[12][13] Derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects.[1][7][14]

Kinase Inhibition in Oncology

A significant area of research is the development of 2,2'-bipyrimidine derivatives as protein kinase inhibitors for cancer therapy.[15] Many aminopyrimidine-based molecules act as ATP-mimetics, binding to the ATP-binding pocket of kinases and inhibiting their function, which is often dysregulated in cancer cells.[15][16]

-

EGFR/HER2 Inhibition: Derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), including drug-resistant mutant forms.[12]

-

Aurora and Polo-like Kinase Inhibition: The 2-aminopyrimidine and 2,4-diaminopyrimidine scaffolds are key pharmacophores in potent inhibitors of Aurora kinases (AURK) and Polo-like kinases (PLK), which are crucial regulators of the cell cycle.[17]

-

VEGFR-2 Inhibition: Thieno[2,3-d]pyrimidine derivatives, which are structurally related, have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[18]

These inhibitors disrupt the signaling pathways that drive cancer cell proliferation, survival, and metastasis.

Anti-Fibrotic Activity

Novel 2-(pyridin-2-yl) pyrimidine derivatives have demonstrated promising anti-fibrotic activities.[1][2] In a study evaluating their effect on hepatic stellate cells, several compounds were found to be more potent than the established anti-fibrotic drug Pirfenidone.[1] These compounds act by inhibiting collagen prolyl 4-hydroxylases (CP4Hs), enzymes critical for collagen synthesis, thereby reducing the excessive collagen deposition characteristic of fibrosis.[1][2]

| Compound | IC₅₀ (μM) | Target Cells | Reference |

| 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) | 45.69 | HSC-T6 | [1][2] |

| 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) | 45.81 | HSC-T6 | [1][2] |

Table 2: Anti-fibrotic Activity of Lead 2-(Pyridin-2-yl) Pyrimidine Derivatives.

Metal-Based Therapeutics

The strong chelating ability of the bipyrimidine ligand has been exploited to create metal complexes with anticancer properties.[5] Platinum(II) and Rhenium(I) tricarbonyl complexes incorporating functionalized 2,2'-bipyrimidine ligands have shown significant antiproliferative activity against various cancer cell lines, including pancreatic and colorectal cancer.[5][19][20] The mechanism of action can involve DNA interaction or the induction of apoptosis.[20]

Applications in Materials Science

Beyond medicine, the 2,2'-bipyrimidine scaffold is a valuable building block in materials science due to its ability to form stable, functional, and often multi-metallic structures.

-

Coordination Polymers and Frameworks: It can act as a bridging ligand to connect multiple metal centers, leading to the formation of coordination polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).[5][21][22] These materials have potential applications in gas storage, separation, and heterogeneous catalysis.[21]

-

Redox Flow Batteries: Derivatives of 2,2'-bipyrimidine have been developed as highly stable, low-potential anolytes for non-aqueous redox flow batteries.[23][24] These molecules can reversibly store two electrons, contributing to high energy density, a critical factor for grid-scale energy storage.[24]

-

Luminescent Materials and Sensors: Lanthanide complexes with 2,2'-bipyrimidine ligands can exhibit unique emissive properties, making them suitable for use in luminescent materials.[22] The fluorescence of some derivatives is sensitive to the presence of metal ions, enabling their use as chemical sensors.[11]

Conclusion and Future Outlook

The 2-(pyrimidin-2-yl)pyrimidine core is a remarkably versatile and powerful scaffold. Its synthetic accessibility and the tunability of its electronic and steric properties have led to significant advances in both drug discovery and materials science. In medicine, the focus continues on developing highly selective kinase inhibitors to overcome drug resistance in oncology and on exploring their potential against a wider range of diseases. In materials science, the design of novel bipyrimidine-based ligands will continue to drive the development of advanced materials for energy storage, catalysis, and sensing. The rich chemistry of this "privileged" structure ensures that it will remain an area of intense and fruitful research for the foreseeable future.

References

-

Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity Source: PubMed URL: [Link]

-

Title: Synthesis of 2,2′-bipyrimidine platinum(II) complexes Source: Taylor & Francis Online URL: [Link]

-

Title: Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines Source: PubMed URL: [Link]

-

Title: 2,2'-Bipyrimidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding Source: PubMed Central (PMC) URL: [Link]

-

Title: Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines Source: ResearchGate URL: [Link]

- Title: US5883254A - Process for making pyrimidine derivatives Source: Google Patents URL

-

Title: Transition metal complexes of 2,2'-bipyridine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: A homologous series of first-row transition-metal complexes of 2,2'-bipyridine and their ligand radical derivatives: trends in structure, magnetism, and bonding Source: PubMed URL: [Link]

-

Title: Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding Source: ResearchGate URL: [Link]

-

Title: Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores Source: MDPI URL: [Link]

-

Title: Tunable Photophysical Properties of Two 2,2'-Bipyridine-Substituted Pyrene Derivatives Source: ACS Publications URL: [Link]

-

Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: Mansoura University URL: [Link]

-

Title: Data science enabled discovery of a highly soluble 2,2′-bipyrimidine anolyte for application in a flow battery Source: RSC Publishing URL: [Link]

-

Title: The Utility of 2,2′-Bipyrimidine in Lanthanide Chemistry: From Materials Synthesis to Structural and Physical Properties Source: ResearchGate URL: [Link]

-

Title: Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes Source: RSC Publishing URL: [Link]

-

Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: ScienceDirect URL: [Link]

-

Title: A Review on Pharmacological Aspects of Pyrimidine Derivatives Source: Journal of Drug Delivery and Therapeutics URL: [Link]

-

Title: Recent Advances in Pyrimidine-Based Drugs Source: MDPI URL: [Link]

-

Title: Interrogation of 2,2′-Bipyrimidines as Low-Potential Two-Electron Electrolytes Source: Journal of the American Chemical Society URL: [Link]

-

Title: Biological Activity of Pyrimidine Derivativies: A Review Source: Juniper Publishers URL: [Link]

-

Title: 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells Source: PubMed Central (PMC) URL: [Link]

-

Title: Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents Source: PubMed URL: [Link]

-

Title: The Anticancer Potential of Bipyridine Derivatives: Insights into [2,2'-Bipyridine]-6,6'-diyldimethanol Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Source: I.R.I.S. Institutional Research Information System URL: [Link]

-

Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL: [Link]

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,2'-Bipyrimidine - Wikipedia [en.wikipedia.org]

- 4. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. bu.edu.eg [bu.edu.eg]

- 7. jddtonline.info [jddtonline.info]

- 8. US5883254A - Process for making pyrimidine derivatives - Google Patents [patents.google.com]

- 9. Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 16. gsconlinepress.com [gsconlinepress.com]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. nbinno.com [nbinno.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Data science enabled discovery of a highly soluble 2,2′-bipyrimidine anolyte for application in a flow battery - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for nucleophilic aromatic substitution on 4-Chloro-2-(pyrimidin-2-yl)pyrimidine

Protocol for Nucleophilic Aromatic Substitution ( ) on 4-Chloro-2-(pyrimidin-2-yl)pyrimidine

Executive Summary

This application note details the protocol for functionalizing 4-chloro-2-(pyrimidin-2-yl)pyrimidine via nucleophilic aromatic substitution (

This guide prioritizes regiochemical fidelity and reaction efficiency , providing distinct workflows for amine, alkoxide, and thiol nucleophiles. The protocols herein are designed to minimize common side reactions such as hydrolysis (formation of the pyrimidinone) and to ensure complete conversion of the starting material.

Scientific Foundation & Mechanism

Substrate Reactivity Analysis

The substrate, 4-chloro-2-(pyrimidin-2-yl)pyrimidine, represents a highly activated electrophile.

-

Electronic Activation: The pyrimidine ring is naturally

-deficient. The presence of a second pyrimidine ring at the C2 position exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This lowers the energy of the LUMO at the C4 position, making it exceptionally susceptible to nucleophilic attack. -

Regioselectivity: Unlike 2,4-dichloropyrimidine, where competition exists between C2 and C4, this substrate is blocked at C2.[1][2] The C4-Cl bond is the exclusive site of reactivity for

.

Reaction Mechanism ( )

The reaction proceeds via a two-step Addition-Elimination pathway:

-

Addition: The nucleophile attacks the C4 carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex . The negative charge is delocalized onto the ring nitrogens of the core pyrimidine and, to a lesser extent, the substituent pyrimidine.

-

Elimination: The complex collapses, expelling the chloride ion (

) and restoring aromaticity.

Figure 1: The addition-elimination mechanism. The electron-withdrawing 2-pyrimidinyl group stabilizes the transition state leading to the Meisenheimer complex.

Strategic Considerations

Solvent Selection

Solvent choice is critical for balancing solubility with reaction rate.

-

Polar Aprotic (DMF, DMSO, NMP): Recommended. Excellent solubility for the bipyrimidine scaffold; accelerates

by solvating the cation but leaving the nucleophile "naked" and reactive. -

Polar Protic (Ethanol, n-Butanol): Alternative. Good for amine nucleophiles.[3] Protic solvents can stabilize the leaving group (

) but may reduce nucleophile reactivity via hydrogen bonding. Use n-Butanol if high temperatures (>100°C) are required. -

Non-Polar (DCM, Toluene): Generally poor for this substrate due to low solubility of the bipyrimidine salt intermediates.

Base Selection

-

Non-Nucleophilic Organic Bases (DIPEA, TEA): Standard for amine nucleophiles to scavenge the generated HCl.

-

Inorganic Bases (

, -

Strong Bases (NaH, KOtBu): Required for weak nucleophiles (e.g., hindered alcohols) to generate the reactive alkoxide in situ.

Experimental Protocols

Method A: Amine Nucleophiles (Primary/Secondary)

Best for: Anilines, aliphatic amines, cyclic amines (morpholine, piperazine).

Reagents:

-

Substrate (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.5 – 2.0 equiv)

-

Solvent: DMF (Dimethylformamide) or n-Butanol.

Procedure:

-

Preparation: In a clean reaction vial equipped with a stir bar, dissolve 4-chloro-2-(pyrimidin-2-yl)pyrimidine (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Addition: Add DIPEA (1.5 equiv) followed by the Amine (1.1 equiv).

-

Note: If using an amine salt (e.g., hydrochloride), increase DIPEA to 2.5 equiv.

-

-

Reaction:

-

Aliphatic Amines: Stir at Room Temperature for 2–4 hours.

-

Anilines/Sterically Hindered Amines: Heat to 60–80°C for 4–12 hours.

-

-

Monitoring: Monitor by LC-MS or TLC (50% EtOAc/Hexanes). Look for the disappearance of the starting material (m/z ~268 for Cl-35/37 pattern) and appearance of product mass.

-

Workup:

-

Dilute the reaction mixture with EtOAc (10x volume).

-

Wash with water (3x) and brine (1x) to remove DMF.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (DCM/MeOH or Hex/EtOAc gradient).

Method B: Oxygen/Sulfur Nucleophiles (Alkoxides/Thiolates)

Best for: Alcohols, Phenols, Thiols.

Reagents:

-

Substrate (1.0 equiv)

-

Alcohol/Thiol (1.2 equiv)

-

Base: NaH (60% dispersion) or KOtBu (1.2 – 1.5 equiv)

-

Solvent: Anhydrous THF or DMF.

Procedure:

-

Activation: In a flame-dried flask under inert atmosphere (

or Ar), suspend NaH (1.2 equiv) in anhydrous THF at 0°C. -

Nucleophile Formation: Dropwise add the Alcohol/Thiol (1.2 equiv). Stir at 0°C for 15–30 mins until gas evolution ceases (formation of alkoxide/thiolate).

-

Substrate Addition: Add a solution of 4-chloro-2-(pyrimidin-2-yl)pyrimidine (1.0 equiv) in THF dropwise to the reaction mixture at 0°C.

-

Reaction: Allow to warm to Room Temperature. Stir for 1–3 hours.

-

Caution: This substrate is prone to hydrolysis if water is present. Ensure strictly anhydrous conditions.

-

-

Quench: Carefully quench with saturated

solution. -

Workup: Extract with EtOAc, wash with water/brine, dry, and concentrate.

Decision Matrix & Troubleshooting

Use the following workflow to determine the optimal conditions and troubleshoot issues.

Figure 2: Decision matrix for condition selection and troubleshooting common failure modes.

Troubleshooting Data Table

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM remains) | Nucleophile is too weak or sterically hindered. | Switch solvent to DMSO (higher dielectric constant) and heat to 100°C. Consider microwave irradiation. |

| Hydrolysis Product (M-Cl + 17) | Water contamination in solvent or base. | Use anhydrous solvents (SureSeal™ or molecular sieves). Switch base to non-hygroscopic alternative. |

| Precipitate forms immediately | Product or salt insolubility. | This is often good. Filter the solid; it might be the pure product or the amine-HCl salt. Wash with water to confirm. |

| Multiple Spots on TLC | Bis-addition (rare for this substrate) or decomposition. | Lower the temperature. Ensure stoichiometry is strictly 1:1. |

References

-

Navuluri, C., et al. (2024).[4] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630.[4] Retrieved from [Link]

-

Loughborough University. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]

Application Note: Synthesis of Transition Metal Complexes using 4-Chloro-2-(pyrimidin-2-yl)pyrimidine

Executive Summary

This guide details the protocols for synthesizing transition metal complexes (specifically Ruthenium and Iridium) using 4-Chloro-2-(pyrimidin-2-yl)pyrimidine (hereafter referred to as 4-Cl-bpm ).

The 4-Cl-bpm ligand represents a specialized class of N,N-chelating heterocycles. Unlike the ubiquitous 2,2'-bipyridine (bpy) or unsubstituted 2,2'-bipyrimidine (bpm), the inclusion of the electron-withdrawing and labile chlorine atom at the 4-position introduces unique electronic asymmetry and a reactive handle for post-synthetic modification.

Key Applications:

-

Photophysics: Tuning HOMO-LUMO gaps via electron-deficient pyrimidine rings.

-

Supramolecular Chemistry: Building blocks for metallo-dendrimers via nucleophilic aromatic substitution (

). -

Catalysis: Precursors for bio-orthogonal catalysts.

Ligand Profile & Handling

Chemical Identity[1][2][3][4]

-

IUPAC Name: 4-Chloro-2-(pyrimidin-2-yl)pyrimidine

-

Common Name: 4-Chloro-2,2'-bipyrimidine

-

Structure: A bipyrimidine scaffold with a chloro-substituent at the 4-position of one ring.[1][2]

-

Coordination Mode:

(Chelating through the inner nitrogen atoms).

Critical Stability Warning (Expert Insight)

The C–Cl bond in electron-deficient nitrogen heterocycles is highly susceptible to Nucleophilic Aromatic Substitution (

-

Risk: In protic solvents (MeOH, EtOH, H₂O) at high temperatures, the chloride may be displaced by alkoxides or hydroxide, yielding the ether or hydroxy derivative instead of the desired chloro-complex.

-

Prevention: Protocols below utilize non-nucleophilic solvents (Dichloromethane, Dichloroethane, Acetonitrile) or controlled temperatures to preserve the C–Cl handle.

Experimental Protocols

Protocol A: Synthesis of Heteroleptic Ruthenium(II) Complex

Target: ₂ Rationale: This protocol installs 4-Cl-bpm as the third ligand on a bis-bipyridine ruthenium core. The mild conditions prevent hydrolysis of the chloro-group.

Materials

| Reagent | Equiv. | Role |

| cis-[Ru(bpy)₂Cl₂] | 1.0 | Metal Precursor |

| 4-Cl-bpm | 1.1 | Target Ligand |

| Ethanol / Water (1:1) | Solvent | Avoid if T > 60°C |

| Ethylene Glycol | Solvent | Alternative (High T) |

| NH₄PF₆ | Excess | Counter-ion exchange |

Step-by-Step Workflow

-

Precursor Dissolution: Suspend 100 mg of cis-[Ru(bpy)₂Cl₂] in 10 mL of Ethylene Glycol .

-

Note: While ethanol/water is standard for bpy, ethylene glycol allows for higher temperatures without nucleophilic attack if kept neutral, but strictly speaking, glacial acetic acid or n-butanol are safer alternatives to prevent solvolysis of the Cl group. Recommended: n-Butanol.

-

-

Ligand Addition: Add 1.1 equivalents of 4-Cl-bpm .

-

Reflux: Heat the mixture to reflux (approx. 118°C for n-butanol) under an Argon atmosphere for 4–6 hours.

-

Observation: The solution should shift from purple/black to deep orange-red.

-

-

Cooling & Filtration: Cool to room temperature. Filter off any unreacted insoluble ligand.

-

Precipitation: Add a saturated aqueous solution of NH₄PF₆ (approx. 5 mL) to the filtrate.

-

Isolation: Collect the orange precipitate by filtration. Wash with cold water (to remove excess salts) and diethyl ether.

-

Purification: Recrystallize from Acetonitrile/Ether or purify via column chromatography (Silica, MeCN/H₂O/KNO₃).

Protocol B: Synthesis of Cyclometalated Iridium(III) Complex

Target: [Ir(ppy)₂(4-Cl-bpm)]⁺ Rationale: Iridium complexes require harsher conditions (cleavage of chloro-bridged dimer). To preserve the 4-Cl group, we use a solvent mixture that solubilizes the dimer but minimizes solvolysis.

Materials

| Reagent | Equiv. | Role |

| [Ir(ppy)₂Cl]₂ (Dimer) | 1.0 | Iridium Source |

| 4-Cl-bpm | 2.2 | Target Ligand |

| Dichloromethane (DCM) | Solvent | Reaction Medium 1 |

| Methanol (MeOH) | Solvent | Reaction Medium 2 |

Step-by-Step Workflow

-

Dimer Suspension: Place 0.1 mmol of [Ir(ppy)₂Cl]₂ dimer in a round-bottom flask.

-

Solvent System: Add a mixture of DCM:MeOH (2:1, v/v) (15 mL).

-

Expert Note: Although MeOH is nucleophilic, the reaction proceeds rapidly at mild temperatures (40–50°C) for Iridium bridge-splitting, minimizing substitution risk compared to high-temp glycol reflux.

-

-

Reaction: Add 2.2 equivalents of 4-Cl-bpm . Heat to mild reflux (45°C) for 6 hours under N₂.

-

Monitor: TLC (Silica, DCM/MeOH 95:5) should show consumption of the dimer (yellow) and appearance of a luminescent spot.

-

-

Counter-ion Exchange: Evaporate solvents to dryness. Redissolve in minimum MeOH and add excess solid NH₄PF₆.

-

Workup: Precipitate with water/ether. The product is usually a yellow/orange solid.

Post-Synthetic Modification (The "Value Add")

The primary value of 4-Cl-bpm is its reactivity.[1] Once coordinated, the metal center acts as an electron sink, activating the pyrimidine ring further towards Nucleophilic Aromatic Substitution (

Reaction: [M(L)n(4-Cl-bpm)]²⁺ + R-NH₂ → [M(L)n(4-NHR-bpm)]²⁺ + HCl

-

Conditions: Stir the complex with an amine (e.g., morpholine, benzylamine) in Acetonitrile at room temperature in the presence of a base (e.g., Et₃N or K₂CO₃).

-

Result: Rapid conversion to the amino-substituted complex, often accompanied by a significant "turn-on" or shift in photoluminescence.

Visualization of Pathways

Caption: Synthetic workflow for Ru and Ir complexes, highlighting the divergence into functionalized derivatives via SNAr.

Characterization Data Summary

| Technique | Expected Feature | Diagnostic Value |

| ¹H NMR | Downfield shift of pyrimidine protons (δ 8.5–9.5 ppm). | Confirms coordination. Loss of symmetry vs free ligand. |

| ESI-MS | [M-PF6]⁺ or [M-2PF6]²⁺ peaks. | Confirms molecular weight and isotope distribution (Ru/Ir). |

| UV-Vis | MLCT band (400–480 nm). | Confirms electronic coupling of metal to ligand. |

| X-ray | Distorted octahedral geometry.[3] | Definitive structural proof; check C-Cl bond length (approx 1.73 Å). |

References

-

Constable, E. C., et al. (2012). Bipyrimidine ruthenium(II) arene complexes: structure, reactivity and cytotoxicity. Dalton Transactions.

- Housecroft, C. E., & Sharpe, A. G. (2018). Inorganic Chemistry (5th Ed.).

-

Bhuiyan, A. A., et al. (2010).[4] Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Journal of the Arkansas Academy of Science.[4]

-

Malkov, A. V., et al. (2001). Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands. Journal of the American Chemical Society.

Sources

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with 4-Chloro-2-(pyrimidin-2-yl)pyrimidine. This document outlines the mechanistic considerations, optimized reaction conditions, a detailed experimental protocol, and troubleshooting advice to facilitate the successful synthesis of 2,4'-bipyrimidine derivatives, which are valuable scaffolds in medicinal chemistry.

Introduction: The Challenge and Opportunity of Coupling Chloro-pyrimidines

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application in the synthesis of bi-heteroaryl compounds is of particular importance in drug discovery, where such motifs are prevalent. However, the coupling of heteroaryl chlorides, such as 4-Chloro-2-(pyrimidin-2-yl)pyrimidine, presents a significant challenge compared to their bromide or iodide counterparts due to the strength and inertness of the C-Cl bond. Overcoming this hurdle requires carefully selected catalytic systems that can efficiently activate the C-Cl bond for cross-coupling.

This guide provides a detailed protocol and the underlying scientific principles for the successful Suzuki-Miyaura coupling of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine with various boronic acids and their derivatives. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for further optimization and application in complex molecule synthesis.

Mechanistic Insights into the Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the 4-Chloro-2-(pyrimidin-2-yl)pyrimidine, forming a Pd(II) complex. This is often the rate-limiting step for chloro-substrates.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Conditions for 4-Chloro-2-(pyrimidin-2-yl)pyrimidine

The successful coupling of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine hinges on the judicious choice of catalyst, ligand, base, and solvent. The electron-deficient nature of the pyrimidine ring can influence the reactivity of the substrate and the stability of the catalytic intermediates.

| Parameter | Recommended Reagents/Conditions | Rationale |

| Catalyst | Pd(OAc)2 or Pd2(dba)3 | These are common and effective palladium precursors that are reduced in situ to the active Pd(0) species. |

| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the inert C-Cl bond and stabilizing the catalytic species. |

| Base | K3PO4 or K2CO3 | A moderately strong base is required to activate the boronic acid for transmetalation without promoting significant side reactions. |

| Solvent | 1,4-Dioxane/H2O or Toluene/H2O (e.g., 4:1 v/v) | A polar aprotic solvent system is generally effective. The presence of water can aid in the dissolution of the base and facilitate the transmetalation step. |

| Temperature | 80-110 °C | Higher temperatures are typically necessary to overcome the activation energy barrier for the oxidative addition of the C-Cl bond. |

| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst is sensitive to oxygen and must be protected by an inert atmosphere to prevent deactivation. |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine with a generic arylboronic acid. The specific amounts and reaction time may require optimization for different boronic acid partners.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

-

Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 4-Chloro-2-(pyrimidin-2-yl)pyrimidine (1.0 equiv), the desired boronic acid or boronate ester (1.1-1.5 equiv), and the base (e.g., K3PO4, 2.0-3.0 equiv).

-

Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%). Add this mixture to the reaction vessel.

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) for three cycles to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H2O, 4:1 v/v) to the reaction vessel via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.

-

Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time (typically 2-24 hours).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,4'-bipyrimidine derivative.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inefficient oxidative addition. | Increase reaction temperature. Screen more active ligands (e.g., Buchwald ligands like SPhos or XPhos). Ensure the inert atmosphere is strictly maintained. |

| Catalyst deactivation. | Use fresh, high-purity catalyst and ligand. Degas the solvent thoroughly. | |

| Protodeboronation of Boronic Acid | Presence of excess water or protic impurities. | Use anhydrous solvents and dry reagents. Limit the amount of water in the solvent system. |

| Base-mediated decomposition. | Use a milder base (e.g., K2CO3) or a different base (e.g., CsF). | |

| Homo-coupling of Boronic Acid | Presence of oxygen. | Ensure a rigorously inert atmosphere. |

| High catalyst loading. | Reduce the catalyst loading. | |

| Formation of Byproducts | Side reactions of functional groups. | Protect sensitive functional groups on the boronic acid or the pyrimidine substrate. |

| Hydrolysis of the chloro-pyrimidine. | Minimize the amount of water and use a non-aqueous base if possible. |

Safety Considerations

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.

-

Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Bases: Strong bases like potassium phosphate are corrosive and should be handled with care.

By adhering to the principles and protocols outlined in these application notes, researchers can confidently approach the Suzuki-Miyaura coupling of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine, a key transformation for the synthesis of novel molecules with potential applications in drug discovery and materials science.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of the Father: The Origins and Applications of the Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(21), 5312–5324. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Halo- and 2-Tosylpyridines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Application Note: Functionalization of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine with Amines

Executive Summary

This guide details the operational procedures for the nucleophilic aromatic substitution (

Mechanistic Insight & Reactivity Profile[1]

Electronic Activation

The substrate is a "super-electrophile" relative to standard chlorobenzenes.

-

Inductive Effect (-I): The C2-pyrimidinyl group acts as a strong electron-withdrawing group, pulling electron density away from the reactive ring.

-

Resonance Stabilization: Upon nucleophilic attack at C4, the negative charge in the Meisenheimer complex is delocalized onto the N1 and N3 nitrogen atoms. The C2-substituent further stabilizes this intermediate via inductive withdrawal, lowering the activation energy (

).

Regioselectivity

While the C2 position is blocked by the pyrimidinyl ring, the C6 position (meta-like) is significantly less reactive than C4 (para-like). Therefore, regioselectivity is generally not a concern unless the amine is capable of attacking the unsubstituted pyrimidine ring (highly unlikely under standard conditions due to hydride being a poor leaving group).

Reaction Mechanism Diagram

The following diagram illustrates the addition-elimination pathway.

Figure 1: The

Strategic Planning: Condition Selection

Select the protocol based on the nucleophilicity and steric profile of your amine.

| Parameter | Protocol A: Standard (Thermal) | Protocol B: High-Energy (Microwave) | Protocol C: Catalytic (Buchwald) |

| Target Amines | Primary alkyl, Cyclic secondary (Morpholine, Piperidine), Non-hindered anilines. | Sterically hindered amines, Electron-poor anilines. | Extremely weak nucleophiles (e.g., Nitro-anilines) or when |

| Solvent | Ethanol (EtOH) or Isopropanol (IPA). | NMP, DMSO, or DMF. | 1,4-Dioxane or Toluene. |

| Base | DIPEA (Hünig's Base) or | ||

| Temp | 60°C – Reflux. | 100°C – 140°C. | 80°C – 110°C. |

| Pros | Green solvents, easy precipitation workup. | Fast kinetics (10-30 min). | Overcomes high activation barriers. |

| Cons | Slower for poor nucleophiles. | High boiling solvents difficult to remove. | Metal contamination, cost. |

Detailed Experimental Protocols

Protocol A: Standard Thermal Substitution (Recommended)

Best for: Routine synthesis with aliphatic amines and reactive anilines.

Materials:

-

Substrate: 4-Chloro-2-(pyrimidin-2-yl)pyrimidine (1.0 equiv).

-

Amine: 1.1 – 1.2 equiv.

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv). -

Solvent: Anhydrous Ethanol (EtOH) or Isopropanol (IPA). Concentration: 0.2 M.

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

). -

Dissolution: Charge the flask with the chloropyrimidine substrate and anhydrous alcohol (EtOH/IPA). Stir until suspended or dissolved.

-

Addition: Add DIPEA via syringe, followed by the amine nucleophile.

-

Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 equiv.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) in an oil bath.

-

Monitoring: Monitor by LCMS or TLC (System: 5% MeOH in DCM) every hour.

-

Expectation: Most aliphatic amines reach completion within 2–4 hours.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature (RT).

-

If the product precipitates: Filter the solid, wash with cold EtOH (2x) and Pentane (2x).

-

If the product remains soluble: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with water and brine, dry over

, and concentrate.

-

-

Purification: If necessary, purify via flash column chromatography (SiO2, 0-10% MeOH/DCM gradient).

Protocol B: Microwave-Assisted Synthesis

Best for: Sterically hindered amines (e.g., tert-butylamine) or electron-deficient anilines.

Materials:

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

-

Base:

(anhydrous, micronized preferred) (2.0 equiv).

Step-by-Step Procedure:

-

Loading: In a microwave vial (2–5 mL), add the chloropyrimidine (1.0 equiv), amine (1.5 equiv), and

(2.0 equiv). -

Solvent: Add NMP to reach a concentration of 0.1 – 0.2 M. Cap the vial with a crimp top.

-

Irradiation: Heat to 120°C for 20 minutes (High Absorption setting).

-

Workup:

-

Pour the reaction mixture into 10 volumes of ice-water.

-

Stir vigorously for 15 minutes.

-

Collect the precipitate by filtration.

-

Troubleshooting: If no precipitate forms (common with NMP), extract the aqueous mixture with EtOAc (3x). Thoroughly wash the organic layer with water (3x) to remove NMP.

-

Analytical Quality Control

System Suitability (LCMS)

-

Starting Material (SM): 4-Chloro-2-(pyrimidin-2-yl)pyrimidine.

-

Signature: Distinctive Chlorine isotope pattern (

ratio of 3:1).

-

-

Product:

-

Signature: Loss of Cl isotope pattern. Mass shift:

.

-

-

Impurity (Hydrolysis): 2-(Pyrimidin-2-yl)pyrimidin-4-ol.

-

Mass:

(Net -18.5 from SM). -

Cause: Wet solvent or old reagents.

-

NMR Validation ( NMR in DMSO- )

-

Diagnostic Shift: The proton at C5 of the pyrimidine ring (doublet, typically

7.0–7.5 ppm) will shift upfield upon substitution of the electron-withdrawing Cl with the electron-donating amine. -

Amine Proton: Look for the broad singlet (NH) exchangeable with

(if primary/secondary amine used).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remains) | Nucleophile is too weak or bulky. | Switch to Protocol B (Microwave/NMP) or increase Temp to 100°C in DMF. |

| Hydrolysis Product (OH-species) | Water in solvent/reagents.[2] | Use anhydrous solvents (Sure/Seal™). Add molecular sieves (4Å) to the reaction. |

| Incomplete Conversion | HCl inhibition. | Ensure sufficient base (DIPEA) is present to scavenge protons. |

| Dark/Tarry Mixture | Thermal decomposition. | Lower temperature; perform reaction under strict |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

References

-

Mechanistic Basis of Pyrimidine

: -

Reactivity of 4-Chloropyrimidines

-

Barrett, D. G., et al. "Pyrimidines as Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.

-

-

Green Chemistry Solvents for

:-

Jordan, A., et al.

in green solvents?" Beilstein Journal of Organic Chemistry, 2013, 9, 2383–2393. Link

-

-

Microwave Assisted Synthesis

-

Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

-

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. echemi.com [echemi.com]

- 5. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of 4-Chloro-2-(pyrimidin-2-yl)pyrimidine

Executive Summary

This application note details a scalable, three-step synthetic route for 4-Chloro-2-(pyrimidin-2-yl)pyrimidine (also known as 4-Chloro-2,2'-bipyrimidine). This compound is a critical intermediate in the synthesis of dual endothelin receptor antagonists (e.g., Bosentan) and a valuable ligand in coordination chemistry.[1]

The protocol moves beyond bench-scale medicinal chemistry, focusing on process intensification , cost-effective reagents , and critical safety controls required for multigram to kilogram batches.[1] The route utilizes a "ring-assembly" strategy, constructing the second pyrimidine ring upon a 2-cyanopyrimidine scaffold, which avoids expensive transition-metal catalyzed cross-couplings (e.g., Stille or Suzuki) often used in discovery phases.[1]

Retrosynthetic Analysis

The most robust industrial approach involves the construction of the second pyrimidine ring via condensation of an amidine with a 3-carbon electrophile, followed by deoxy-chlorination.

Figure 1: Retrosynthetic pathway utilizing a linear ring-assembly strategy.

Detailed Experimental Protocols

Step 1: Synthesis of Pyrimidine-2-carboxamidine Hydrochloride

Objective: Convert the nitrile group of 2-cyanopyrimidine into an amidine functionality to serve as the nucleophile for the subsequent ring closure.

Reagents:

-

2-Cyanopyrimidine (1.0 equiv)

-

Sodium Methoxide (0.1 equiv, catalytic)[1]

-

Ammonium Chloride (1.1 equiv)[1]

-

Methanol (Solvent, 5-7 Vol)[1]

Protocol:

-

Setup: Charge a dry reactor with methanol and 2-cyanopyrimidine.

-

Activation: Add catalytic Sodium Methoxide (0.5 M in MeOH). Stir at room temperature for 2–4 hours. Mechanism: This forms the imidate intermediate (Pinner reaction intermediate) in situ.[1]

-

Amidation: Add solid Ammonium Chloride in one portion.

-

Reaction: Stir the suspension at ambient temperature for 12–16 hours. The mixture will thicken as the product precipitates.

-

Workup: Cool to 0–5°C. Filter the white solid. Wash the cake with cold methanol and diethyl ether to remove unreacted nitrile.

-

Drying: Vacuum dry at 40°C.

-

Yield: Expected 85–95%.

Process Note: On a larger scale, using gaseous ammonia (NH3) in methanol is often preferred over NH4Cl to reduce salt waste, but the NH4Cl method is safer for standard laboratory scale-up without pressure vessels.[1]

Step 2: Cyclization to 4-Hydroxy-2,2'-bipyrimidine

Objective: Condense the amidine with a 3-carbon electrophile to form the second pyrimidine ring. Critical Reagent: Ethyl 3-ethoxyacrylate is preferred over sodium formylacetate for purity. It acts as a deformylating equivalent that ensures regioselective closure.

Reagents:

-

Pyrimidine-2-carboxamidine HCl (1.0 equiv)

-

Ethyl 3-ethoxyacrylate (1.1 equiv)

-

Sodium Ethoxide (2.5 equiv, 21 wt% in EtOH)[1]

-

Ethanol (Solvent, 10 Vol)[1]

Protocol:

-

Base Generation: Charge the reactor with Ethanol and Sodium Ethoxide solution under N2.

-

Free Basing: Add Pyrimidine-2-carboxamidine HCl. Stir for 30 mins to liberate the free amidine.

-

Addition: Add Ethyl 3-ethoxyacrylate dropwise over 30 minutes, maintaining temperature < 30°C.

-

Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by HPLC/TLC.

-

Quench: Cool to room temperature. The sodium salt of the product may precipitate.

-

Acidification: Adjust pH to ~5–6 using glacial acetic acid or dilute HCl. The free hydroxyl compound (tautomer: pyrimidinone) will precipitate.[1]

-

Isolation: Filter the solid, wash with water (to remove salts) and cold ethanol.

-

Drying: Dry at 60°C under vacuum.

-

Yield: Expected 75–85%.

Step 3: Chlorination to 4-Chloro-2,2'-bipyrimidine

Objective: Convert the hydroxyl group to a chlorine atom using Phosphorus Oxychloride (POCl3). This is the most hazardous step requiring strict engineering controls.

Reagents:

-

4-Hydroxy-2,2'-bipyrimidine (1.0 equiv)

-

Phosphorus Oxychloride (POCl3) (3.0 – 5.0 equiv)[1]

-

Optional: N,N-Dimethylaniline (catalytic) or DMF (catalytic) to accelerate the Vilsmeier-type reaction.[1]

Protocol:

-

Charge: Place solid 4-Hydroxy-2,2'-bipyrimidine in the reactor.

-

Solvent/Reagent: Add neat POCl3 carefully. (Note: On very large scales, an inert solvent like Toluene or Chlorobenzene can be used to dilute the thermal mass, but neat POCl3 is standard for <1kg batches).[1]

-

Reaction: Heat slowly to reflux (105°C). Caution: Significant HCl gas evolution will occur.[2] The reactor must be connected to a caustic scrubber (NaOH trap).[1]

-

Completion: Reflux for 2–4 hours until the solution becomes clear and starting material is consumed.

-

Distillation (Scale-Dependent): Remove excess POCl3 via vacuum distillation. This reduces the violence of the quench.

-

Quench (CRITICAL SAFETY):

-

Prepare a separate vessel with crushed ice/water (10 Vol) and stir vigorously.

-

Slowly pour the reaction residue (or diluted residue in CH2Cl2) into the ice. Never add water to the POCl3 residue.

-

Maintain temperature < 20°C during quench.

-

-

Neutralization: Carefully adjust pH to 7–8 with 50% NaOH or NH4OH.

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Purification: Dry organics over Na2SO4, concentrate. Recrystallize from Hexane/EtOAc if necessary, though crude purity is often >95%.[1]

Process Safety & Engineering Controls

Hazard Analysis: POCl3 Quenching

The hydrolysis of POCl3 is highly exothermic and generates Phosphoric acid and HCl gas.

Safety Workflow Diagram:

Figure 2: Engineering controls for the chlorination and quenching process.

Key Safety Parameters

| Parameter | Limit/Specification | Reason |

| POCl3 Quench Temp | < 25°C | Prevents runaway hydrolysis and solvent boiling. |

| Scrubber | NaOH (10-20%) | Neutralize HCl gas (corrosive/toxic). |

| Water Content | Strict Anhydrous | Moisture in Step 3 initiates premature exotherm. |